Cas no 688051-07-2 (N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide)

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
- N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- AC1NNR6B
- AG-G-66070
- Ambcb6018456
- CTK5C8480
- MolPort-006-018-096
- N-(3-hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide(SALTDATA: FREE)
- SureCN8267293
- N-(3-HYDROXYPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE
- A866973
- SR-01000094051-1
- MFCD08691757
- SCHEMBL8267293
- AKOS008929587
- DTXSID60408083
- BS-36327
- FT-0698839
- 688051-07-2
- CHEMBRDG-BB 6018456
- CS-0331353
- SR-01000094051
- DB-352320
-
- MDL: MFCD08691757
- Inchi: InChI=1S/C11H10N2O3/c1-7-5-10(13-16-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15)
- InChI Key: GEFKRASWMFTFSQ-UHFFFAOYSA-N
- SMILES: CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)O
Computed Properties
- Exact Mass: 218.06900
- Monoisotopic Mass: 218.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 75.4Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 342.9±37.0 °C at 760 mmHg
- Flash Point: 161.2±26.5 °C
- PSA: 75.36000
- LogP: 2.01390
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1253938-5g |
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide |
688051-07-2 | 95% | 5g |
$175 | 2024-06-07 | |
Chemenu | CM190668-5g |
N-(3-Hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide |
688051-07-2 | 95% | 5g |
$593 | 2021-08-05 | |
TRC | H852845-50mg |
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide |
688051-07-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
abcr | AB220756-5 g |
N-(3-Hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide; 95% |
688051-07-2 | 5g |
€381.90 | 2023-06-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402023-1g |
N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide |
688051-07-2 | 95+% | 1g |
¥590.00 | 2024-05-03 | |
A2B Chem LLC | AC81408-1g |
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide |
688051-07-2 | 95% | 1g |
$35.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1253938-5g |
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide |
688051-07-2 | 95% | 5g |
$175 | 2025-02-19 | |
Chemenu | CM190668-5g |
N-(3-Hydroxyphenyl)-5-methyl-3-isoxazolecarboxamide |
688051-07-2 | 95% | 5g |
$*** | 2023-05-29 | |
TRC | H852845-100mg |
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide |
688051-07-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | H852845-500mg |
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide |
688051-07-2 | 500mg |
$ 80.00 | 2022-06-04 |
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Related Literature
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
4. Back matter
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Additional information on N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide
Recent Advances in the Study of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (CAS: 688051-07-2)
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (CAS: 688051-07-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique isoxazole-carboxamide scaffold, has shown promising pharmacological properties, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, structural optimization, and potential therapeutic applications, making it a focal point for researchers aiming to develop novel bioactive compounds.
One of the key areas of investigation has been the compound's role as a potential inhibitor of enzymatic activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide exhibits selective inhibition against certain kinases involved in inflammatory pathways. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions, revealing a high affinity for the ATP-binding site of the target kinases. These findings suggest its potential as a lead compound for anti-inflammatory drug development.
Further research has explored the compound's pharmacokinetic properties. A recent preclinical study highlighted its favorable metabolic stability and oral bioavailability, which are critical factors for its transition into clinical trials. The study, conducted in rodent models, reported minimal toxicity and a half-life conducive to once-daily dosing. These results underscore the compound's viability as a candidate for further development, particularly in chronic inflammatory conditions.
In addition to its kinase inhibitory activity, N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide has been investigated for its potential in oncology. A 2024 paper in Bioorganic & Medicinal Chemistry Letters described its ability to induce apoptosis in certain cancer cell lines, possibly through the modulation of reactive oxygen species (ROS) levels. The study employed flow cytometry and Western blotting to confirm the apoptotic effects, providing a mechanistic basis for its anti-cancer properties. However, further in vivo studies are needed to validate these findings and assess its therapeutic window.
The synthesis and structural derivatives of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide have also been a focus of recent research. A team from the University of Cambridge reported a novel, scalable synthetic route that improves yield and purity, addressing previous challenges in large-scale production. This advancement is expected to facilitate further pharmacological evaluations and structure-activity relationship (SAR) studies, which are essential for optimizing the compound's efficacy and safety profile.
In conclusion, N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (CAS: 688051-07-2) represents a versatile scaffold with multiple therapeutic potentials. Its recent advancements in kinase inhibition, pharmacokinetics, and oncology applications highlight its promise as a drug candidate. Future research should focus on translational studies, including clinical trials, to fully realize its therapeutic benefits. The ongoing exploration of its derivatives and mechanisms of action will likely yield further insights, solidifying its place in the landscape of medicinal chemistry.
688051-07-2 (N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide) Related Products
- 1445951-74-5(Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carboxylate(WX141650))
- 114951-44-9(3-pyridine carbaldehyde diacetate)
- 2548980-34-1(6-cyclopropyl-5-fluoro-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 164719-34-0(2-methyl-2H-indazole-3-sulfonamide)
- 1807235-72-8(Methyl 3-cyano-5-difluoromethoxy-2-hydroxybenzoate)
- 1263209-17-1(3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid)
- 1361575-68-9(2-Fluoro-6-methoxy-4-(2,3,5-trichlorophenyl)pyridine)
- 2002652-83-5((2-chloro-6-methylpyridin-3-yl)methanethiol)
- 1421450-45-4(N-1-(2-methoxyethyl)piperidin-4-yl-3-phenylpropanamide)
- 1379313-25-3(2-(3-chloro-5-fluorophenyl)pentan-2-ol)
